molecular formula C9H8F4O2 B13589404 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13589404
M. Wt: 224.15 g/mol
InChI Key: WJSHOLWKRRNMOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: Its fluorinated groups can enhance the stability and bioavailability of biologically active molecules .

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and selective .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluoro-methoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluoro-methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

WJSHOLWKRRNMOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(F)(F)F)O)F

Origin of Product

United States

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